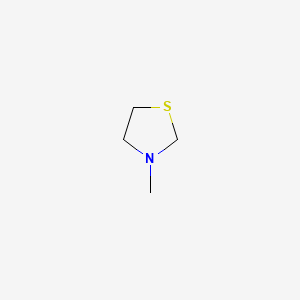![molecular formula C19H19N5 B13938944 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile is a compound that belongs to the class of imidazo[1,2-b]pyridazinesKinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated .
Métodos De Preparación
The synthesis of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile typically involves multiple steps. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclohexylamino group and the benzonitrile moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these steps to increase yield and purity .
Análisis De Reacciones Químicas
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile moiety, using reagents like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, which is crucial for understanding cell signaling pathways.
Medicine: Its potential as a therapeutic agent for treating cancers, particularly multiple myeloma, has been explored.
Industry: It can be used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile involves the inhibition of specific kinases. It binds to the hinge region of kinases, thereby inhibiting their activity. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis. The compound has shown high selectivity and potency in inhibiting TAK1, making it a promising candidate for targeted cancer therapy .
Comparación Con Compuestos Similares
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:
4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile: This compound also exhibits kinase inhibition but with different selectivity and potency.
Imidazo[1,2-a]pyridines: These compounds have similar structures but differ in their biological activities and applications.
Pyridazine and pyridazinone derivatives: These compounds are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Propiedades
Fórmula molecular |
C19H19N5 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H19N5/c20-12-14-6-8-15(9-7-14)17-13-21-19-11-10-18(23-24(17)19)22-16-4-2-1-3-5-16/h6-11,13,16H,1-5H2,(H,22,23) |
Clave InChI |
DJWHAISGEPYECC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC=C(C=C4)C#N)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![3-Pyridinesulfonamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13938875.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
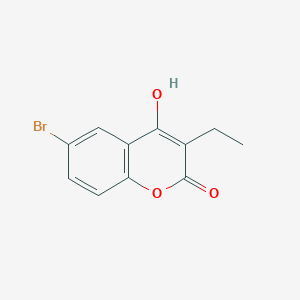
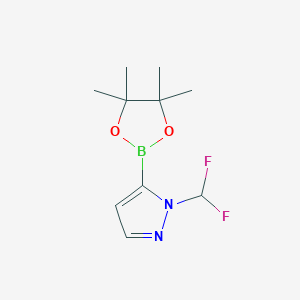
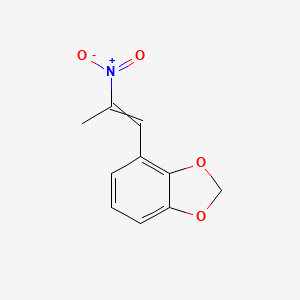
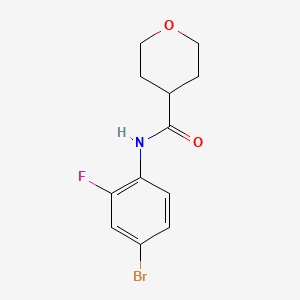
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

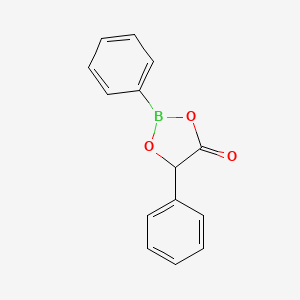
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)
